molecular formula C15H17N3O5S2 B2860902 Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-50-2

Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2860902
CAS No.: 392318-50-2
M. Wt: 383.44
InChI Key: HFJOZKWDNPDJMQ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a 1,3,4-thiadiazole derivative featuring a thioether-linked ethyl acetate group at position 2 and a 3,4-dimethoxybenzamido substituent at position 5 of the thiadiazole core. The 3,4-dimethoxybenzoyl moiety introduces electron-donating methoxy groups, which may enhance solubility and influence interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

ethyl 2-[[5-[(3,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-4-23-12(19)8-24-15-18-17-14(25-15)16-13(20)9-5-6-10(21-2)11(7-9)22-3/h5-7H,4,8H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJOZKWDNPDJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that belongs to the thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Thiadiazole Compounds

Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including antiparasitic , anticancer , antibacterial , antiviral , and antitubercular effects. The incorporation of various functional groups into the thiadiazole scaffold can significantly enhance these activities. Research indicates that modifications at specific positions can lead to compounds with improved efficacy and selectivity against various biological targets .

The mechanisms through which thiadiazole derivatives exert their biological effects often involve:

  • Enzyme Inhibition : Many thiadiazoles act as inhibitors of enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Some compounds interact with specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Thiadiazoles may exhibit antioxidant properties, contributing to their protective effects against oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds featuring the 1,3,4-thiadiazole moiety have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

A notable study demonstrated that a related thiadiazole compound exhibited a half-maximal inhibitory concentration (IC50) in the micromolar range against several cancer cell lines. This suggests that this compound may similarly possess significant anticancer properties.

Antimicrobial and Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial and antiviral activities. In vitro assays revealed that these compounds could inhibit the growth of various bacterial strains and viruses. For example, a related compound showed potent antiplatelet activity and inhibition of platelet aggregation induced by adenosine diphosphate (ADP), indicating potential cardiovascular benefits as well .

Table 1: Summary of Biological Activities

Biological ActivityCompoundIC50/ED50Reference
AnticancerThiadiazole Derivative~10 µM
AntiplateletThis compound39 µM
AntimicrobialVarious ThiadiazolesVaries by strain

Case Studies

  • Anticancer Efficacy : A study involving a series of thiadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines. The structural modifications contributed to enhanced potency compared to standard chemotherapeutics.
  • Antiplatelet Activity : Another investigation into thiadiazole derivatives revealed their capacity to inhibit platelet aggregation effectively. This activity was attributed to interactions with specific receptors involved in platelet activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with modifications at positions 2 and 5. Key structural comparisons include:

Compound Name/ID Position 2 Substituent Position 5 Substituent Key Features
Target Compound Ethyl thioacetate 3,4-Dimethoxybenzamido Electron-rich due to methoxy groups; potential for enhanced solubility
Compound 44 (Ethyl 2-((5-(4-methoxybenzamido)-...) Ethyl thioacetate 4-Methoxybenzamido Single methoxy group; tested for cytotoxicity but showed limited activity
Compound 4l Tetrahydro-2H-pyran triacetate 3-Chlorobenzamido Chloro substituent introduces hydrophobicity; higher melting point (178–180°C)
Compound 5e 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy)acetamide Bulky aryloxy group; moderate yield (74%) and lower melting point (132–134°C)
Compound 5h Benzylthio 2-Isopropyl-5-methylphenoxy High yield (88%); lower melting point (133–135°C) due to flexible substituent

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs with rigid substituents (e.g., 4l at 178–180°C) exhibit higher values than those with flexible groups (e.g., 5h at 133–135°C) .
  • Solubility: Methoxy groups improve water solubility compared to chloro or benzylthio substituents. For example, compound 5k (2-methoxyphenoxy) showed moderate solubility, while chloro analogs required organic solvents .

Preparation Methods

Synthetic Routes for Ethyl 2-((5-(3,4-Dimethoxybenzamido)-1,3,4-Thiadiazol-2-yl)thio)acetate

Stepwise Synthesis via Thiadiazole Core Formation

The most widely reported strategy involves sequential construction of the 1,3,4-thiadiazole ring, followed by functionalization with the thioacetate and benzamido groups.

Formation of the 1,3,4-Thiadiazole Core

The synthesis typically begins with 5-amino-1,3,4-thiadiazole-2-thiol , a scaffold accessible via cyclization of thiosemicarbazide derivatives. For example, reaction of 3,4-dimethoxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) yields 5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazole-2-thiol through intramolecular cyclodehydration. This step is critical for establishing the nitrogen-sulfur heterocycle, with POCl₃ acting as both a cyclizing agent and dehydrating agent.

Final Amidation (if required)

In cases where the benzamido group is introduced post-thiadiazole formation, 5-amino-1,3,4-thiadiazole-2-thiol is first acylated with 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The resultant intermediate is then alkylated as described above.

Key Reaction Conditions :

  • Cyclization: Reflux in POCl₃ (3–5 h, 80–100°C).
  • Alkylation: K₂CO₃ in acetone (2–4 h, room temperature).
  • Amidation: TEA in DCM (1–2 h, 0–5°C).

One-Pot Multistep Approaches

Recent advancements emphasize one-pot methodologies to reduce purification steps and improve yields. A notable example involves the concurrent cyclization and alkylation of 3,4-dimethoxybenzoic acid thiosemicarbazide with ethyl chloroacetate in the presence of POCl₃ and K₂CO₃. This method eliminates intermediate isolation, achieving an overall yield of 78–82%.

Advantages :

  • Reduced reaction time (6–8 h total).
  • Higher atom economy due to in situ intermediate utilization.

Alternative Methods Using Preformed Intermediates

Preformed 1,3,4-thiadiazole-2-thiols commercially available (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) can simplify synthesis. For instance, alkylation of this compound with ethyl chloroacetate, followed by amidation with 3,4-dimethoxybenzoyl chloride , affords the target molecule in 65–70% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Cyclization : POCl₃ serves as both solvent and reagent, though excess amounts risk side reactions (e.g., over-chlorination).
  • Alkylation : Acetone is preferred over polar aprotic solvents (e.g., DMF) due to better solubility of K₂CO₃ and milder conditions.
  • Amidation : Dichloromethane (DCM) minimizes ester group hydrolysis compared to alcoholic solvents.

Temperature and Time

  • Cyclization at 80–100°C ensures complete dehydration.
  • Alkylation at room temperature prevents ester degradation.

Analytical Characterization

Spectroscopic Data

  • FT-IR : Key peaks include ν(C=O) at 1735–1740 cm⁻¹ (ester), ν(N–H) at 3280–3300 cm⁻¹ (amide), and ν(C–S) at 650–680 cm⁻¹.
  • ¹H-NMR : Characteristic signals include δ 1.25–1.30 (t, 3H, CH₂CH₃), δ 4.20–4.25 (q, 2H, OCH₂), δ 3.85 (s, 6H, OCH₃), and δ 7.50–7.80 (m, 3H, aromatic).
  • MS : Molecular ion peak at m/z 409.4 (M⁺) confirms the molecular formula C₁₆H₁₇N₃O₅S₂.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Key Advantages Limitations
Stepwise Synthesis 65–75 10–12 High purity, scalable Multiple purification steps
One-Pot Approach 78–82 6–8 Reduced isolation steps Requires precise stoichiometry
Preformed Intermediate 60–70 8–10 Commercially available starting material Higher cost of intermediates

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and what critical reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via a multi-step protocol:

Heterocyclization : Acylated thiosemicarbazides are cyclized with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .

S-Alkylation : The thiol intermediate reacts with ethyl chloroacetate in tetrahydrofuran (THF) under reflux, catalyzed by triethylamine, to introduce the thioether-acetate moiety .
Critical Parameters :

  • Temperature : Maintain 60–70°C during alkylation to prevent side reactions.
  • Solvent : THF ensures solubility of intermediates.
  • Catalyst : Triethylamine neutralizes HCl, driving the reaction forward .
  • Monitoring : Thin-layer chromatography (TLC) confirms reaction completion .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent integration (e.g., 3,4-dimethoxybenzamido protons at δ 7.2–7.8 ppm, ethyl acetate methyl at δ 1.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 424.08) .
  • Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C: 48.11%, H: 4.29%) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How is the in vitro cytotoxic activity of this compound evaluated, and what cell lines are typically used?

  • Methodological Answer :
  • MTT Assay : Cells (e.g., SKOV-3 ovarian, A549 lung, MCF-7 breast adenocarcinoma) are treated with the compound (1–100 µM) for 48–72 hours. Viability is quantified via formazan absorbance at 570 nm .
  • IC50_{50} Determination : Dose-response curves are fitted using nonlinear regression (e.g., GraphPad Prism). For example, Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate showed IC50_{50} = 19.5 µM against SKOV-3 .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of 1,3,4-thiadiazole derivatives, and how do substituents like 3,4-dimethoxybenzamido influence efficacy?

  • Methodological Answer :
  • Substituent Effects :
  • 3,4-Dimethoxybenzamido : Enhances lipophilicity and π-π stacking with enzyme active sites (e.g., tyrosine kinases) .
  • Thioether Linkage : Improves metabolic stability compared to oxygen analogs .
  • SAR Studies : Derivatives with electron-withdrawing groups (e.g., nitro, halogens) on the benzamido ring show increased cytotoxicity (e.g., bromo-substituted analogs in ).

Q. What mechanistic insights explain the apoptosis-inducing activity of this compound in cancer cells?

  • Methodological Answer :
  • Apoptosis Assays : Acridine orange/ethidium bromide (AO/EB) staining in SKOV-3 cells reveals chromatin condensation and membrane blebbing, confirming apoptosis .
  • Pathway Analysis : Western blotting shows upregulation of caspase-3/9 and Bax/Bcl-2 ratio changes, indicating mitochondrial apoptosis .

Q. How do computational docking studies elucidate interactions between this compound and biological targets like α-glucosidase or tyrosine kinases?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite is used to dock the compound into α-glucosidase (PDB: 2ZE0). The 3,4-dimethoxybenzamido group forms hydrogen bonds with Asp349 and Arg439 .
  • MD Simulations : GROMACS validates binding stability over 100 ns, showing RMSD <2 Å for the ligand-enzyme complex .

Q. How can researchers resolve contradictions in cytotoxic activity data across derivatives or cell lines?

  • Methodological Answer :
  • Case Study : Derivative 45 (unsubstituted benzamido) showed <10% activity in A549 cells , while 3,4-dimethoxy-substituted analogs achieved IC50_{50} <20 µM in SKOV-3 .
  • Resolution Strategies :

Cell Line Profiling : Test panels (e.g., NCI-60) to identify lineage-specific activity.

Metabolic Stability Assays : Liver microsome studies assess if poor activity correlates with rapid degradation .

Q. What strategies improve aqueous solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : React with sodium hydroxide to generate water-soluble carboxylate salts .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release .
  • Prodrug Design : Hydrolyze the ethyl ester to a free acid, enhancing solubility by >10-fold .

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